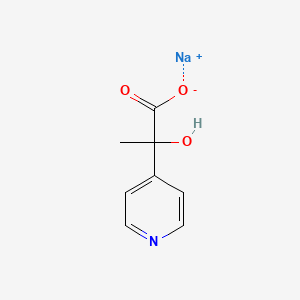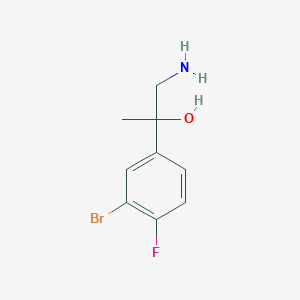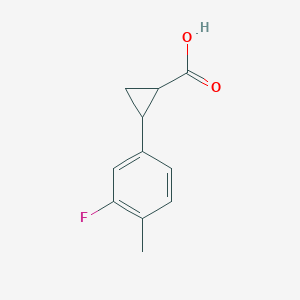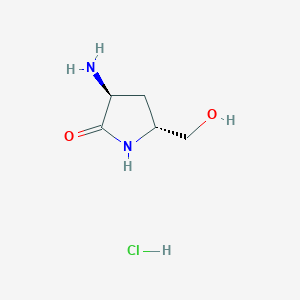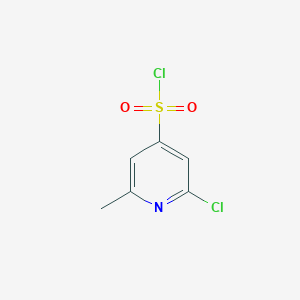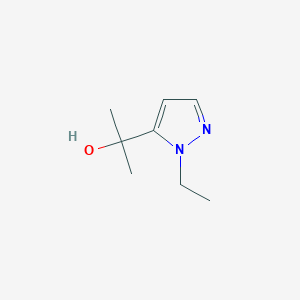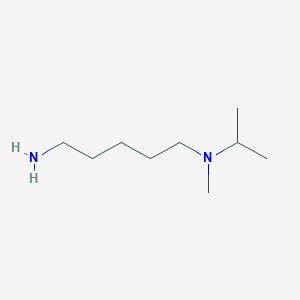
4-(Tetrahydrofuran-3-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tetrahydrofuran-3-yl)butan-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-3-yl)butan-2-one can be synthesized through a two-step process involving the hydrogenation and deoxygenation of furfuralacetone. The first step involves the hydrogenation of furfuralacetone to form 4-(tetrahydrofuran-2-yl)butan-2-ol. This intermediate is then deoxygenated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow hydrogenation and deoxygenation processes. These methods utilize commercial catalysts and are optimized for high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydrofuran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biofuels and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-one: A similar compound with the ketone group at a different position.
4-(Tetrahydrofuran-2-yl)butan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another related compound with a different ring structure.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


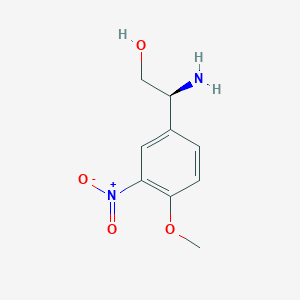
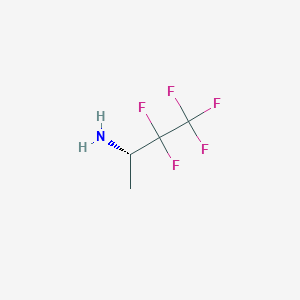


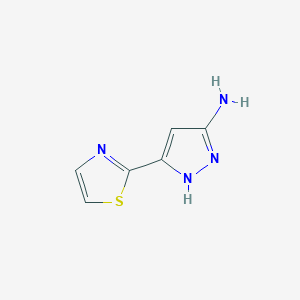

![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
